ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a sulfamoyl group, and a carbamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form ethyl 4-hydrazinyl-3-oxobutanoate. This intermediate is then reacted with 4-carbamoylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl or carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-5-sulfamoyl-pyrazole-4-carboxylate
- Ethyl 4-ethylformate-5-pyrazole sulfonamide
Uniqueness
Ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is unique due to the presence of both a sulfamoyl and a carbamoylphenyl group
Biological Activity
Ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, backed by recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H14N4O4S
- Molecular Weight : 318.34 g/mol
- CAS Number : 1260243-04-6
The compound features a pyrazole ring, which is known for its role in various biological activities. The presence of the sulfamoyl and carbamoyl groups enhances its potential as a therapeutic agent.
1. Anti-inflammatory Activity
Research has demonstrated that compounds within the pyrazole class exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown to inhibit cytokines such as TNF-α and IL-6, which are critical in inflammatory responses. One study reported that related compounds achieved up to 93% inhibition of IL-6 at a concentration of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
Pyrazole derivatives have been extensively studied for their antimicrobial effects. This compound has shown promising results against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro assays indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
3. Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, analogs have been tested against several cancer cell lines, showing IC50 values in the low micromolar range. Notably, one derivative demonstrated an IC50 of 3.0 µM against the A549 lung cancer cell line, indicating significant antiproliferative activity .
The biological activity of this compound is believed to stem from its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Cytokine Modulation : By inhibiting the production or activity of pro-inflammatory cytokines, these compounds can reduce inflammation and associated pain.
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of novel pyrazole derivatives showed that compound 3k exhibited anti-inflammatory effects comparable to indomethacin in carrageenan-induced edema models in mice. The study highlighted the compound's potential as a therapeutic agent for inflammatory conditions .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of several pyrazole derivatives against common pathogens. The results indicated that some compounds had MIC values lower than those of traditional antibiotics, suggesting their potential use in treating resistant infections .
Research Findings Summary Table
Properties
IUPAC Name |
ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S/c1-2-22-13(19)10-7-15-16-12(10)23(20,21)17-9-5-3-8(4-6-9)11(14)18/h3-7,17H,2H2,1H3,(H2,14,18)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCNAAICZGSKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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